De(cladinosyl) Clarithromycin

Description

Overview of Macrolide Antibiotics and Their Core Structures

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. wikipedia.org These compounds are classified as polyketides. wikipedia.org The core of clinically relevant macrolide antibiotics is typically a 14-, 15-, or 16-membered macrolactone ring. nih.govmdpi.com Appended to this ring are specific sugar residues, most commonly L-cladinose and D-desosamine, which are crucial for their biological and clinical properties. nih.govslideshare.net For instance, erythromycin (B1671065) features a C3 cladinose (B132029) and a C5 desosamine (B1220255). nih.gov

Macrolides function as protein synthesis inhibitors. wikipedia.org They bind reversibly to the 50S subunit of the bacterial ribosome, at or near the peptidyl transferase center, thereby blocking the exit tunnel for newly synthesized peptides and inhibiting bacterial protein synthesis. wikipedia.orgmdpi.comnih.gov This action is generally considered bacteriostatic, meaning it prevents bacteria from multiplying. wikipedia.orgnih.gov

Clarithromycin (B1669154): A Second-Generation Macrolide and Its Chemical Lineage

Clarithromycin is a second-generation, semi-synthetic macrolide antibiotic. researchgate.net It was developed from erythromycin A, a naturally occurring macrolide produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). researchgate.netservice.gov.uk The key chemical modification that distinguishes clarithromycin from its parent compound is the methylation of the hydroxyl group at the C-6 position of the erythronolide A ring, making its chemical name 6-O-methylerythromycin A. wikipedia.orgnih.govpharmgkb.org

This structural alteration was designed to overcome a significant drawback of erythromycin A: its instability in acidic conditions, which leads to degradation in the stomach and erratic absorption. service.gov.uknih.gov The 6-O-methoxy group prevents the intramolecular cyclization reaction that inactivates erythromycin in the gastric environment, resulting in improved acid stability and bioavailability for clarithromycin. wikipedia.orgnih.gov Developed in 1980 and approved for medical use in 1990, clarithromycin offers a broader spectrum of activity and better pharmacokinetic properties compared to erythromycin. service.gov.ukwikipedia.org

Definition and Structural Context of De(cladinosyl) Clarithromycin

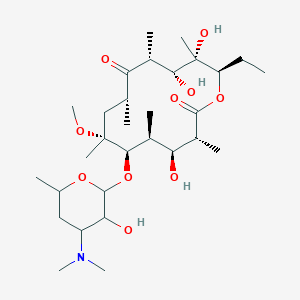

This compound, also known as 3-O-Decladinosyl-6-O-methylerythromycin A or 5-O-Desosaminyl-6-O-methylerythronolide A, is a derivative of clarithromycin. cymitquimica.comsynthinkchemicals.com It is structurally defined by the absence of the L-cladinose sugar, which is normally attached at the C-3 position of the macrolactone ring. mdpi.com This compound is formed through the acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose moiety to the clarithromycin aglycone. researchgate.netgoogleapis.com

In the context of clarithromycin's biological fate, it undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes. wikipedia.orgpharmgkb.orgnih.gov This process generates several metabolites, including the active 14-(R)-hydroxyclarithromycin and the inactive N-desmethylclarithromycin. wikipedia.orgpharmgkb.org this compound is considered a degradation product and is also recognized as Clarithromycin EP Impurity I, indicating its presence in clarithromycin preparations. cymitquimica.comlgcstandards.compharmaffiliates.com While it is a product of degradation, some research has indicated that this compound possesses potent antibacterial activity against certain respiratory pathogens. cymitquimica.com

The cladinose sugar at the C-3 position plays a significant role in the structure-activity relationship (SAR) of many macrolide antibiotics. nih.govresearchgate.net It is considered essential for activity against many Gram-positive bacteria, as it enhances the binding affinity of the antibiotic to the bacterial ribosome. slideshare.net When the macrolide binds to the ribosome's nascent peptide exit tunnel, the cladinose sugar protrudes toward the peptidyl transferase center, establishing important interactions. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

118058-74-5 |

|---|---|

Molecular Formula |

C30H55NO10 |

Molecular Weight |

589.8 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |

InChI Key |

QTLYNHBYTKOXTE-FNAMOMDESA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Synonyms |

3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |

Origin of Product |

United States |

Chemical Synthesis and Preparation of De Cladinosyl Clarithromycin

Strategies for Cladinose (B132029) Sugar Cleavage from Macrolide Precursors

The primary challenge in producing De(cladinosyl) Clarithromycin (B1669154) lies in the selective removal of the cladinose sugar without compromising the integrity of the rest of the molecule, particularly the desosamine (B1220255) sugar and the lactone ring. Two principal strategies have been explored: chemical hydrolysis under acidic conditions and biocatalytic methods.

Acid-catalyzed hydrolysis is the most direct and widely studied method for cleaving the cladinose sugar from clarithromycin. The glycosidic linkage of the L-cladinose, a neutral sugar, is susceptible to acidic conditions, leading to its removal. Research has demonstrated that clarithromycin is relatively stable above pH 3 but undergoes degradation at lower pH values specifically through the loss of the cladinose sugar. taylorandfrancis.com

The reaction proceeds via protonation of the glycosidic oxygen atom, which weakens the C-O bond and facilitates its cleavage, releasing the cladinose sugar and forming the desired De(cladinosyl) Clarithromycin. The rate of this hydrolysis is highly dependent on the pH of the solution. Studies have shown that the degradation follows pseudo-first-order kinetics, with the half-life of clarithromycin decreasing significantly as the acidity increases. This relationship highlights the precise control required to achieve efficient conversion without causing further unwanted degradation of the macrolide structure.

| pH | Observed Half-life (hours) | Degradation Rate Constant (k) | Reference |

|---|---|---|---|

| 1.0 | 0.1 | ~6.93 h⁻¹ | taylorandfrancis.com |

| 2.0 | 1.3 | ~0.53 h⁻¹ | taylorandfrancis.com |

| > 3.0 | Stable | Negligible | taylorandfrancis.com |

Enzymatic approaches offer a potentially milder and more selective alternative to acid hydrolysis for removing the cladinose sugar. The enzymes responsible for cleaving glycosidic bonds are known as glycoside hydrolases or glycosidases. cazypedia.orgwikipedia.org In principle, a specific glycosidase could target the cladinose linkage for hydrolysis, leaving the rest of the clarithromycin molecule intact.

The development of such a biocatalytic process faces significant challenges. Research has shown that macrolide antibiotics, including clarithromycin, can act as competitive inhibitors of certain glycosidases. nih.gov This inhibitory effect could reduce the efficiency of the enzymatic cleavage. However, the fact that hydrolysis of the cladinose sugar is a known metabolic pathway for clarithromycin in humans suggests that biological systems capable of this transformation exist. nih.gov

Future research in this area may focus on:

Enzyme Screening: Identifying and isolating specific glycosidases from microbial sources that can act on macrolide substrates.

Protein Engineering: Modifying existing glycosidases through techniques like site-directed mutagenesis to enhance their activity and selectivity towards clarithromycin, and to reduce substrate inhibition.

Glycosynthases: Utilizing engineered mutant glycosidases that can catalyze the formation of glycosidic bonds, which could potentially be used in reverse to selectively cleave them under specific conditions. wikipedia.org

While a dedicated biocatalyst for the production of this compound is not yet commercially established, this approach remains a promising area for developing more sustainable and efficient synthesis methods.

Reaction Conditions and Optimization for Yield and Purity

Optimizing the synthesis of this compound is critical for maximizing yield and ensuring the purity of the final product.

For acid-catalyzed hydrolysis , key parameters to control include:

Acid Choice and Concentration: Strong mineral acids like hydrochloric acid (HCl) are typically used. The concentration must be carefully controlled to maintain a pH below 3 but not so low as to cause rapid, uncontrolled degradation of the product.

Temperature: The reaction is typically conducted at a controlled temperature, such as 37°C, to ensure a reasonable reaction rate without promoting side reactions. taylorandfrancis.com

Reaction Time: The duration of the acid exposure must be optimized. Insufficient time leads to incomplete conversion of the starting material, while excessive time can result in the degradation of the desired De(cladinosyl) product.

Purification is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate this compound from unreacted clarithromycin, the cleaved cladinose sugar, and any degradation byproducts.

Green Chemistry Considerations in Synthesis Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgpfizer.comnih.gov Applying these principles to the synthesis of this compound is crucial for environmental sustainability.

Key considerations include:

Use of Safer Solvents: Traditional organic solvents used in purification can be hazardous. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. pharmacyjournal.org

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis over Stoichiometric Reagents: Biocatalytic methods (as discussed in 2.1.2) are a prime example of a green chemistry approach. Enzymes act as highly efficient and selective catalysts, operate under mild conditions (neutral pH, ambient temperature), and are biodegradable. umich.edu

| Principle | Acid-Catalyzed Hydrolysis | Potential Biocatalytic Approach |

|---|---|---|

| Reagents | Strong, corrosive mineral acids. | Biodegradable enzymes. |

| Solvents | Aqueous, but may require hazardous organic solvents for extraction/purification. | Primarily aqueous, reducing the need for organic solvents. |

| Reaction Conditions | Low pH, potentially elevated temperature. | Neutral pH, ambient temperature. |

| Waste Generation | Requires neutralization of acidic waste streams. | Generates biodegradable waste. |

The development of efficient biocatalytic routes represents the most significant opportunity to create a truly green synthesis pathway for this compound, aligning with the pharmaceutical industry's increasing focus on sustainable manufacturing. pfizer.compharmacyjournal.org

De Cladinosyl Clarithromycin As a Synthetic Intermediate for Novel Macrolides

Pathways to Ketolide Synthesis from De(cladinosyl) Clarithromycin (B1669154)

Ketolides are a significant class of semi-synthetic macrolides characterized by the replacement of the C-3 cladinose (B132029) sugar with a ketone group. nih.gov This modification prevents the induction of macrolide-lincosamide-streptogramin B (MLS(B)) resistance and can improve activity against certain types of bacterial resistance. researchgate.net The synthesis of ketolides from de(cladinosyl) clarithromycin involves key transformations at the C-3 and C-11/C-12 positions of the aglycone.

Introduction of C-3 Ketone Functionality

The defining step in ketolide synthesis is the oxidation of the C-3 hydroxyl group of this compound to a ketone. This conversion is a critical structural modification that fundamentally changes the molecule's interaction with the bacterial ribosome. nih.gov The process typically involves protecting other reactive hydroxyl groups on the macrolide scaffold, followed by the selective oxidation of the C-3 hydroxyl group. Common oxidation methods are employed to achieve this transformation efficiently, yielding the 3-oxo intermediate that is the core of all ketolides. This structural change is believed to be responsible for the compound's stability in acidic environments and its ability to evade certain resistance mechanisms. nih.gov

Creation of C-11, C-12 Cyclic Heterocycles (e.g., Oxazolidinone)

Further enhancement of the ketolide scaffold often involves modifications at the C-11 and C-12 positions. Creating cyclic structures between these two carbons can significantly influence the compound's antibacterial profile. A common modification is the formation of an 11,12-cyclic carbamate (B1207046). nih.gov This is often achieved by reacting the C-11 and C-12 hydroxyl groups with a reagent like carbonyldiimidazole (CDI) to form a cyclic carbonate, which can then be converted to various carbamates. mdpi.comnih.gov For instance, the synthesis of the ketolide Telithromycin involves a C-11/C-12 carbamate linked to an alkyl-aryl side chain, which contributes to its increased potency. nih.gov These cyclic heterocycles can provide additional binding interactions with the ribosomal target, helping to overcome resistance.

Generation of Other 3-O-Substituted Derivatives

Beyond the synthesis of ketolides, the C-3 hydroxyl group of this compound serves as a launching point for the creation of other classes of macrolide derivatives. By substituting the hydroxyl group with various functional groups, chemists can fine-tune the molecule's properties. These derivatives are broadly categorized based on the linkage to the C-3 position.

3-O-Acyl Derivatives (Acylides)

Acylides are a class of macrolide antibiotics where an acyl group is introduced at the 3-O-position, replacing the L-cladinose sugar. nih.gov The synthesis involves the esterification of the C-3 hydroxyl group of this compound with a suitable carboxylic acid or its activated derivative. This modification has led to compounds with potent activity against not only susceptible Gram-positive pathogens but also against MLS(B)-resistant and efflux-resistant strains. nih.govresearchgate.net The nature of the acyl group can be varied extensively, allowing for the exploration of structure-activity relationships. For example, derivatives like 3-O-(3-pyridyl)acetyl acylide have shown promising activity. sci-hub.se

Table 1: Examples of 3-O-Acyl Derivatives (Acylides)

| Derivative Name | Acyl Group at C-3 | Parent Intermediate |

| TEA-0777 | Nitrophenylacetyl | 3-O-descladinosyl Erythromycin (B1671065) A derivative |

| TEA-0929 | 3-Pyridylacetyl | 3-O-descladinosyl Erythromycin A derivative |

3-O-Carbamate Derivatives (Carbamolides)

Carbamolides are synthesized by attaching a carbamate moiety to the C-3 hydroxyl group of the de(cladinosyl) intermediate. This is typically achieved by reacting the 3-OH group with an isocyanate or by a multi-step procedure involving activation with a reagent like CDI followed by reaction with an amine. mdpi.comnih.gov This class of derivatives has been explored to develop novel antibacterial agents. Research has shown that synthesizing 3-O-carbamoyl derivatives of clarithromycin can lead to compounds with potent activity against various erythromycin-susceptible and resistant strains of bacteria. nih.govnih.gov

3-O-Alkyl Derivatives (Alkylides)

Alkylides are a newer class of macrolides featuring a 3-O-alkyl group instead of the cladinose sugar. nih.gov The synthesis involves the regioselective alkylation of the C-3 hydroxyl group. This can be a challenging reaction, as other hydroxyl groups on the macrolide ring can also react. Strategies often involve the use of a protecting group for the C-9 ketone (e.g., as an oxime) to facilitate the desired 3-O-alkylation. sci-hub.senih.gov A variety of alkyl groups, particularly those containing aryl moieties like 3-O-(3-aryl-2-propargyl) and 3-O-(3-aryl-E-2-propenyl) groups, have been introduced, leading to compounds with significantly enhanced potency against resistant bacterial strains. nih.govnih.gov

Table 2: Examples of 3-O-Alkyl Derivatives (Alkylides)

| Alkyl Group at C-3 | Key Synthetic Feature | Resulting Compound Class |

| 3-Aryl-2-propargyl | Alkylation of 3-OH | Arylpropargyl Alkylide |

| 3-Aryl-E-prop-2-enyl | Alkylation of 3-OH | Arylpropenyl Alkylide |

| 3-Aryl-propyl | Alkylation of 3-OH | Arylpropyl Alkylide |

| 3-Aryl-Z-prop-1-enyl | Alkylation of 3-OH with Heck reaction | Arylpropenyl Alkylide |

Chemical Modifications at the C-10 Methyl Group

The C-10 methyl group of the this compound scaffold, traditionally considered chemically inert, has emerged as a prime target for modification to introduce novel functionalities and modulate the biological activity of the resulting macrolide derivatives.

Activation and Functionalization of the C-10 Position

Activation of the C-10 position is a critical first step for subsequent chemical modifications. A key strategy involves the transformation of the clarithromycin-derived substrate, 10,11-anhydro-O⁶-methyl-descladinosylerythromycin, into an allylic acetate (B1210297). This is achieved through a reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with NCS generally providing higher yields. This allylic acetate serves as a versatile intermediate, enabling the introduction of various functional groups at the C-10 position.

Further functionalization can be achieved by converting the allylic acetate into the corresponding allylic cyanide. This transformation provides a different reactive handle for subsequent chemical manipulations, expanding the range of possible modifications at this site.

| Precursor Compound | Reagent | Functionalized Product | Reported Yield |

| 10,11-anhydro-O⁶-methyl-descladinosylerythromycin | N-chlorosuccinimide (NCS) | C-10 Allylic Acetate | ~88% |

| C-10 Allylic Acetate | - | C-10 Allylic Cyanide | Data not available |

Stereoselective Alkylation and Cycloaddition Reactions

Once the C-10 position is activated, it can undergo a variety of stereoselective reactions to introduce new substituents with defined stereochemistry. Conjugate addition of amines to the methylene (B1212753) α,β-unsaturated ketone, formed from the allylic acetate or cyanide, leads to the stereoselective formation of a C-N bond. This reaction is crucial for introducing nitrogen-containing side chains that can enhance antibacterial activity.

Furthermore, the activated C-10 position can participate in cycloaddition reactions. For instance, reaction with trimethylsilyldiazomethane (B103560) results in a stereoselective cycloaddition, forming a spiro-derivative where the C-10 carbon becomes a quaternary spirocarbon. This creates a significant structural alteration to the macrolide core, potentially leading to novel biological properties. While specific yields for these reactions on the this compound scaffold are not extensively reported in publicly available literature, the principles have been established on closely related clarithromycin derivatives.

Synthesis of Hybrid Macrolide Structures Incorporating this compound Scaffolds

The this compound scaffold serves as an excellent building block for the synthesis of hybrid macrolide structures. This approach involves covalently linking the macrolide core with other pharmacophores, such as azoles, to create molecules with dual or synergistic modes of action.

A prominent example is the synthesis of clarithromycin-triazole hybrids. The synthesis often involves the introduction of an azide (B81097) or alkyne functionality onto the this compound backbone, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click chemistry" reactions to introduce the triazole ring linked to another bioactive moiety. These hybrid molecules have shown promise in overcoming bacterial resistance mechanisms.

| Macrolide Scaffold | Hybrid Moiety | Linkage Chemistry | Potential Therapeutic Advantage |

| This compound | 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Overcoming drug resistance, broader spectrum of activity |

| This compound | Fluoroquinolone | - | Dual mechanism of action, enhanced potency |

| This compound | Ketolide functionalities | - | Improved activity against ketolide-resistant strains |

Role in Industrial Production and Research of Macrolide Derivatives

This compound plays a significant role as a key intermediate in both the industrial production and research and development of new macrolide derivatives. Its availability through the hydrolysis of the cladinosyl sugar from clarithromycin, a widely produced antibiotic, makes it a cost-effective starting material for the synthesis of more complex and potent macrolides.

In an industrial setting, the use of this compound allows for a divergent synthetic approach, where a common intermediate is used to produce a variety of final products. This streamlines the manufacturing process and reduces costs. For researchers, it provides a readily accessible platform to explore structure-activity relationships and develop novel macrolide-based therapeutics with improved pharmacological profiles. The development of ketolides, a class of macrolides with a 3-keto group instead of the L-cladinose sugar, heavily relies on intermediates like this compound.

The strategic use of this intermediate facilitates the efficient synthesis of advanced macrolides, including those with modifications at the C-10 position and hybrid structures, thereby accelerating the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance.

Structural Elucidation and Conformational Analysis of De Cladinosyl Clarithromycin and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

A suite of advanced spectroscopic methods is indispensable for the detailed characterization of de(cladinosyl) clarithromycin's complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural assignment of de(cladinosyl) clarithromycin (B1669154). rsc.orglgcstandards.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the molecule's proton and carbon framework.

1D NMR experiments, including ¹H and ¹³C (DEPT45, DEPT90, DEPT135), offer initial insights into the chemical environment of individual atoms. rsc.org For instance, ¹H NMR spectra of this compound have been recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orglgcstandards.com

2D NMR experiments are crucial for establishing connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the intricate network of proton-proton and proton-carbon correlations within the molecule. rsc.org These methods have been successfully used to assign the ¹H and ¹³C NMR spectra of this compound. rsc.org While transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is a valuable technique for studying the conformation of ligands bound to macromolecules, specific applications of tr-NOESY to this compound are not extensively detailed in the provided search results. However, 2D ROESY NMR, a similar technique, has been used to determine the 3D solution structure of other macrolides like tylosin (B1662201) A. nih.gov

Table 1: NMR Techniques for this compound Analysis

| NMR Technique | Purpose | Reference |

|---|---|---|

| 1D ¹H NMR | Provides information on the chemical environment of protons. | rsc.orglgcstandards.com |

| 1D ¹³C NMR (DEPT) | Determines the types of carbon atoms (CH, CH₂, CH₃). | rsc.org |

| 2D COSY | Identifies proton-proton spin couplings. | rsc.org |

| 2D HSQC | Correlates directly bonded proton and carbon atoms. | rsc.org |

| 2D HMBC | Identifies long-range proton-carbon couplings. | rsc.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Mass spectrometry (MS) and its tandem version (MS/MS) are fundamental in determining the molecular weight and fragmentation patterns of this compound, confirming its identity and structural features. lgcstandards.comemerypharma.com The molecular formula for this compound is C₃₀H₅₅NO₁₀, with a corresponding molecular weight of 589.76 g/mol . lgcstandards.compharmaffiliates.com

Under electrospray ionization (ESI), clarithromycin typically forms a protonated molecule [M+H]⁺ at an m/z of 748. emerypharma.comresearchgate.net Collision-induced dissociation (CID) of the parent clarithromycin ion leads to the cleavage of the glycosidic bond, resulting in a characteristic fragment ion at m/z 590, which corresponds to the loss of the desosamine (B1220255) sugar. emerypharma.comresearchgate.net Another significant fragment is observed at m/z 158, representing the eliminated desosamine moiety itself. emerypharma.comresearchgate.netnih.gov

This compound, lacking the cladinose (B132029) sugar, presents a distinct fragmentation pattern. Its formation is characterized by the hydrolytic elimination of the cladinose moiety from clarithromycin. mdpi.com The resulting major fragment ion has an m/z of 590. mdpi.com The study of these fragmentation pathways is crucial for identifying clarithromycin and its derivatives in various matrices. mdpi.comemerypharma.com

Table 2: Key Mass Spectrometry Fragments of Clarithromycin and this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Description | Reference |

|---|---|---|---|---|

| Clarithromycin | 748 | 590 | Loss of desosamine sugar | emerypharma.comresearchgate.net |

| Clarithromycin | 748 | 158 | Desosamine sugar moiety | emerypharma.comresearchgate.netnih.gov |

| This compound | 590 | - | Product of hydrolytic elimination of cladinose from clarithromycin | mdpi.com |

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier-transform infrared (FTIR) spectroscopy can identify characteristic vibrations of functional groups. For clarithromycin, significant peaks are observed for the carbonyl group of esters, the alkoxy C-O of esters, and the carbonyl group of ketones. researchgate.net Changes in the FTIR spectrum, such as shifts in the -OH band, can indicate interactions and modifications to the molecule. researchgate.net While specific IR data for this compound is not detailed, the technique is used for the characterization of clarithromycin and its derivatives. pharmaffiliates.comresearchgate.net

Raman spectroscopy offers a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com It is a powerful tool for identifying chemical bonds and functional groups. mdpi.com Although its direct application for the structural elucidation of this compound is not extensively documented in the provided results, it has been used to study the effects of antibiotics on bacteria and can differentiate between closely related bacterial strains. d-nb.infonih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the solid-state structures of clarithromycin and its derivatives, providing insights into their conformational preferences and intermolecular interactions. researchgate.netnih.govnih.gov

Studies on clarithromycin monohydrate have revealed how water molecules can be integrated into the crystal lattice, forming hydrogen bonds with the macrolide. nih.gov The crystal structure of different polymorphs of clarithromycin, such as form I, has also been determined using synchrotron X-ray powder diffraction, which details the molecular packing and hydrogen bonding networks. nih.gov While a specific crystal structure for this compound is not available in the search results, the crystallographic data for the parent compound and other derivatives provide a foundational understanding of the likely solid-state conformation of its macrolactone ring. researchgate.netrcsb.org

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, offering deeper insights into molecular properties and behavior.

Density Functional Theory (DFT) Calculations for Fragmentation Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of mass spectrometry, DFT calculations can be employed to predict and understand the fragmentation pathways of molecules like macrolide antibiotics. nih.gov

By modeling the protonation sites of a molecule, researchers can determine the most energetically favorable locations for charge and subsequently predict the most likely fragmentation routes upon collision-induced dissociation. nih.gov This integrated approach of combining ESI-MS/MS with quantum chemical calculations provides a comprehensive understanding of the fragmentation mechanisms, which is essential for the structural elucidation of complex molecules like this compound and its derivatives. nih.gov Such computational studies can confirm the sequential losses of sugar units and other rearrangements observed in the experimental mass spectra. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound and its derivatives has been a subject of significant investigation, primarily to understand its interaction with the bacterial ribosome and to guide the design of new, more effective antibiotics. Research combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling has been pivotal in elucidating the three-dimensional structures of these molecules.

Modeling studies have indicated that de(cladinosyl) derivatives of clarithromycin, which are based on a 14-membered lactone ring, are conformationally rigid molecules. rsc.org This structural rigidity is a key characteristic that influences their biological activity. The removal of the cladinose sugar from clarithromycin leads to the formation of this compound, which can exist in equilibrium with its 9,12-hemiacetal form under acidic conditions. beilstein-journals.org

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of these molecules. While specific MD simulations focusing solely on this compound are not extensively detailed in the literature, studies on related clarithromycin precursors offer a glimpse into the methodology. For example, MD simulations performed on erythromycin (B1671065) A derivatives (the precursor to clarithromycin) in various solvents have been used to understand how the solvent environment affects the conformation and reactivity at different positions of the macrolide ring. nih.gov These simulations compute radial distribution functions to map the clustering of solvent molecules around specific atomic sites, revealing that the solvent's role is often to create a favorable environment for reactions rather than altering the intrinsic conformational properties of the macrolide backbone. nih.gov

| Methodology | Key Findings for this compound & Derivatives | Reference |

| Molecular Modelling | Indicates that 3-O-substituted descladinosyl derivatives of clarithromycin are conformationally rigid. | rsc.org |

| NMR (Transferred NOESY) | Shows that the parent compound, clarithromycin, adopts a "folded-out" conformation when bound to the bacterial ribosome. | rsc.org |

| Chemical Degradation Analysis | In acidic medium, clarithromycin loses its cladinose sugar to form this compound. | beilstein-journals.org |

| Molecular Dynamics (MD) Simulations (on related precursors) | The solvent does not significantly alter the conformation of the macrolide anions but creates a suitable environment for specific reactions. | nih.gov |

Prediction of Conformational Rigidity and Flexibility in Solution

The conformational rigidity of this compound is a defining feature that distinguishes it and other 14-membered macrolides from their 15-membered counterparts like azithromycin (B1666446). rsc.org This rigidity is not just a theoretical concept but has direct implications for its mechanism of action and antibacterial spectrum.

The conformation of macrolides in solution has been extensively studied using NMR and molecular modeling. mdpi.com For 14-membered macrolides, two primary conformational states have been identified: "folded-out" and "folded-in". mdpi.com These conformations are characterized by the relative orientation of different parts of the macrolactone ring. The dominant conformation for clarithromycin and its derivatives is the "folded-out" structure. rsc.org The presence of the rigid macrolactone ring limits the molecule's ability to adopt a wide range of other conformations in solution.

| Compound Class | Ring Size | Predicted Conformational Flexibility | Dominant Conformation | Primary Activity Spectrum |

| This compound Derivatives | 14-membered | Rigid | Folded-out | Gram-positive bacteria |

| Descladinosyl Azithromycin Derivatives | 15-membered | Flexible | Not fully superimposable on clarithromycin structures | Gram-negative bacteria |

The structural rigidity of this compound in solution means that the molecule exists in a relatively well-defined three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to its target, the bacterial ribosome, potentially contributing to its high affinity and potent inhibitory activity.

Metabolism and Biotransformation Studies

Pathways of Cladinose (B132029) Sugar Hydrolysis Leading to De(cladinosyl) Clarithromycin (B1669154) Formation

The formation of De(cladinosyl) Clarithromycin is a primary metabolic pathway for Clarithromycin, occurring through the hydrolysis of the cladinose sugar moiety. nih.govbiomedres.us This process involves the cleavage of the glycosidic bond that links the cladinose sugar to the macrolide ring.

One of the major routes for the creation of this compound is through the non-enzymatic hydrolysis of the cladinose sugar. uonbi.ac.ke This chemical degradation is particularly prominent in acidic environments, such as the stomach. researchgate.netresearchgate.net Studies have shown that Clarithromycin degrades under low pH conditions, leading to the loss of the cladinose sugar and the formation of this compound. researchgate.netresearchgate.net This acid-catalyzed degradation is a key pathway for the formation of this metabolite. researchgate.net

In addition to non-enzymatic hydrolysis, enzymatic processes also contribute to the formation of this compound. While the primary enzymatic metabolism of Clarithromycin involves hydroxylation and N-demethylation, hydrolysis of the cladinose sugar is also a recognized metabolic route. nih.govbiomedres.usasm.org

The main metabolic pathways of Clarithromycin are summarized below:

Major Metabolic Pathways of Clarithromycin| Pathway | Resulting Metabolite(s) | Enzymatic Involvement |

| Hydroxylation | 14-hydroxy-(R)-clarithromycin, 14-hydroxy-(S)-clarithromycin | CYP3A4 biomedres.us |

| N-demethylation | N-desmethylclarithromycin | Cytochrome P450 system rwandafda.gov.rwhpra.ie |

| Hydrolysis of Cladinose Sugar | This compound | Can be non-enzymatic uonbi.ac.ke |

Enzymatic Systems Involved in Macrolide Biotransformation (e.g., Cytochrome P450 System)

The biotransformation of Clarithromycin and other macrolides is predominantly mediated by the cytochrome P450 (CYP) enzyme system, located primarily in the liver. rwandafda.gov.rwhpra.ierwandafda.gov.rw The CYP3A subfamily, and specifically CYP3A4, is the major enzyme responsible for the oxidative metabolism of Clarithromycin. asm.orgnih.govdrugbank.com

Clarithromycin itself is a potent inhibitor of CYP3A4. asm.orgebmconsult.comnih.gov This mechanism-based inhibition occurs when a reactive metabolite of Clarithromycin, formed via N-demethylation, covalently binds to the CYP3A4 enzyme, rendering it inactive. ebmconsult.com This autoinhibition can affect the metabolism of Clarithromycin itself and other co-administered drugs that are substrates of CYP3A4. nih.govasm.org

Microbial and In Vitro Biotransformation Models

Microbial and in vitro models are valuable tools for studying the metabolism of drugs like Clarithromycin and the formation of its metabolites. These models allow for the investigation of specific metabolic pathways in a controlled environment.

Microbial Biotransformation: Certain microorganisms are capable of metabolizing macrolide antibiotics. For instance, some fungi can hydrolyze erythromycin (B1671065), a related macrolide, using a glycoside hydrolase. researchgate.net Such microbial systems can serve as models to understand the enzymatic hydrolysis of the cladinose sugar from Clarithromycin.

In Vitro Models: In vitro studies using human liver microsomes are instrumental in identifying the specific CYP enzymes involved in Clarithromycin metabolism. nih.gov These models have confirmed the major role of CYP3A4 in the oxidative metabolism of Clarithromycin to its hydroxylated and N-demethylated metabolites. nih.govjournal-dtt.org Furthermore, in vitro models have been developed to predict the in vivo inhibition of CYP3A4 by Clarithromycin due to the formation of metabolic intermediate complexes. nih.gov These models are crucial for understanding the drug-drug interaction potential of Clarithromycin. Studies using in vitro models have also demonstrated the acid-catalyzed degradation of Clarithromycin to this compound in simulated gastric fluid. researchgate.net

Further Metabolic Fates of this compound

Once formed, this compound can undergo further metabolism. Research has shown that this metabolite can be subject to additional biotransformation reactions. For example, studies in rats have indicated that this compound can influence the expression of cytochrome P-450 enzymes, suggesting it interacts with the metabolic machinery. nih.gov

One identified further metabolite is 3-O-decladinosyl-14-hydroxyclarithromycin, which is formed through the hydroxylation of this compound. mdpi.com This indicates that the lactone ring of this compound is still susceptible to oxidative metabolism. The formation of this and other secondary metabolites highlights the complexity of Clarithromycin's biotransformation cascade. nih.govasm.org

The table below summarizes the key compounds mentioned in this article.

Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a fundamental tool for the separation, identification, and quantification of clarithromycin (B1669154) and its impurities, including De(cladinosyl) Clarithromycin. pharmaffiliates.com The development of stability-indicating HPLC methods is crucial for resolving the active pharmaceutical ingredient from its potential impurities and degradation products. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic approach, typically utilizing C8 or C18 stationary phases to separate the macrolide compounds based on their hydrophobicity. mdpi.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium phosphate, to achieve optimal separation. researchgate.netresearchgate.netrroij.com

UV Detection: Due to the weak UV absorbance of macrolide antibiotics, detection is often performed at low wavelengths, typically around 205-210 nm. researchgate.netwho.intwisdomlib.org While widely used, this method can suffer from high background noise, requiring the system to be set at its highest sensitivity. who.int

Fluorescence Detection: To enhance sensitivity and overcome the limitations of UV detection, pre-column derivatization with a fluorogenic reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed. who.int This process attaches a fluorescent tag to the analyte, allowing for highly sensitive detection at specific excitation and emission wavelengths (e.g., 265 nm and 315 nm for the FMOC derivative). who.int

Evaporative Light Scattering Detection (ELSD): ELSD offers a universal detection alternative that does not rely on the chromophoric properties of the analyte. core.ac.uk The eluate from the column is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte. This technique is compatible with a wide range of solvents and gradient elution, providing a stable baseline. core.ac.uk

The validation of analytical methods is performed according to established guidelines to ensure they are reliable, reproducible, and fit for purpose. wisdomlib.orgmdpi.com Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Detection Mode | Analyte | Linearity Range | Limit of Quantification (LOQ) | Reference |

| Fluorescence (with derivatization) | Clarithromycin | 0.025-10 µg/mL | 0.025 µg/mL | who.int |

| Evaporative Light Scattering (ELSD) | Clarithromycin | 5-100 µg/mL | ~4.5 µg/mL (LOD) | core.ac.uk |

| UV (Amperometric Detection) | Clarithromycin | Not Specified | 20 ng/mL | nih.gov |

| UV | Clarithromycin | 75–175 µg/mL | 17.435 µg/mL | researchgate.net |

| UV | Clarithromycin | Not Specified | 31.25 ng/mL | who.int |

This table is interactive. You can sort and filter the data by clicking on the headers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recognized as a highly selective and sensitive technique for the analysis of macrolide antibiotics and their metabolites. mdpi.comnih.gov It combines the powerful separation capabilities of LC with the precise mass identification of MS.

Electrospray ionization (ESI) is the preferred ionization source for analyzing macrolides like clarithromycin and its derivatives. pharmgkb.orgacs.org As a soft ionization method, ESI minimizes the in-source fragmentation of the analyte molecules, allowing for the detection of the intact protonated molecule, [M+H]+. acs.orgresearchgate.net Analysis is typically conducted in the positive ion mode, which is well-suited for the basic nature of macrolide compounds. mdpi.commdpi.comnih.gov

Tandem mass spectrometry (MS/MS) offers advanced scanning modes for both targeted and non-targeted analysis.

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive mode for the quantification of known analytes. mdpi.commdpi.com It involves selecting a specific precursor ion (e.g., the [M+H]+ ion of the target compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process creates a highly specific mass transition that minimizes interferences from the sample matrix. nih.gov For instance, a validated LC-MS/MS method for clarithromycin uses the mass transition m/z 748.5 → 590.1. nih.gov

Precursor Ion Scan (PrecIS): This non-targeted scanning mode is exceptionally useful for identifying structurally related compounds, such as the various metabolites of a parent drug. mdpi.com In a precursor ion scan, the third quadrupole is set to detect a specific, common fragment ion, while the first quadrupole scans a range of precursor masses. A signal is generated whenever a precursor ion produces the specified fragment. For macrolide metabolites like this compound, which have lost the cladinose (B132029) sugar but retain the desosamine (B1220255) moiety, the product ion with m/z 158 is a characteristic fragment of the desosamine sugar and can be used as a diagnostic tool. mdpi.comdntb.gov.ua A scan for precursors of m/z 158 can thus tentatively identify all metabolites containing this structural feature. mdpi.com

| MS/MS Mode | Technique | Application | Target Ion Example (Clarithromycin) | Reference |

| Targeted | Multiple Reaction Monitoring (MRM) | Quantification of known analytes | Precursor: 748.5, Product: 590.1 | nih.gov |

| Non-Targeted | Precursor Ion Scan (PrecIS) | Screening for structurally related metabolites | Product Ion: 158 (from Desosamine) | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

Chromatographic Separations for Isomer and Impurity Analysis

The comprehensive analysis of clarithromycin requires chromatographic methods capable of separating the main compound from a variety of related substances, including process impurities, degradation products like this compound, and isomers. pharmaffiliates.comchinjmap.comnih.gov The development of such methods involves optimizing column chemistry, mobile phase composition, and temperature to resolve all critical peak pairs. researchgate.netnih.gov

The selection of an appropriate HPLC column is paramount for successful impurity profiling. The Hydrophobic Subtraction Model (HSM) has been applied as a systematic approach to select columns with the optimal selectivity for separating clarithromycin from its critical impurity pairs. nih.gov By correlating the separation selectivity to specific column parameters, this model aids in identifying columns that provide satisfactory resolution for all relevant compounds. nih.gov Furthermore, studies have focused on separating the (E) and (Z) isomers of erythromycin (B1671065) A oxime, a key intermediate in the synthesis of clarithromycin, highlighting the importance of controlling isomeric purity throughout the manufacturing process. researchgate.net

Application in Environmental Monitoring and Biological Samples (Non-Human/In Vitro)

The detection and quantification of this compound (DC-CLA) in environmental and non-human biological samples are critical for understanding the fate, transport, and impact of its parent compound, clarithromycin. As a primary transformation product and potential synthesis byproduct, DC-CLA is frequently targeted in environmental monitoring studies. irb.hrirb.hr Its analysis requires sensitive and selective analytical methodologies to accurately measure its presence in complex matrices such as wastewater, surface water, and soil. irb.hrsci-hub.se

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the determination of DC-CLA. irb.hrmdpi.com This method offers high sensitivity and selectivity, which is necessary for detecting the low concentrations typically found in the environment. mdpi.com Sample preparation is a crucial step, with solid-phase extraction (SPE) being the standard for aqueous samples like wastewater and river water to concentrate the analyte and remove interfering matrix components. irb.hrlcms.czstuba.sk For solid matrices like soil and sediment, pressurized liquid extraction may be utilized. irb.hr Chromatographic separation is commonly achieved using reversed-phase columns (e.g., C18), and detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for specific and accurate quantification. irb.hrmdpi.comnih.gov

In terrestrial environments, DC-CLA has been identified as a transformation product in soil. A microcosm study investigating the fate of clarithromycin in soil irrigated with treated wastewater identified decladinose-clarithromycin as a product of abiotic degradation. nih.gov The study noted that the compound's persistence was likely influenced by its strong adsorption to soil particles. nih.gov

In vitro studies using microorganisms have also shed light on the formation of clarithromycin degradation products. Fungal biodegradation studies with species such as Trichoderma harzianum and Pleurotus ostreatus are used to investigate the metabolic pathways that can lead to the formation of this compound and other metabolites. unibas.it

The following tables summarize key research findings related to the analytical methodologies for DC-CLA and its reported environmental concentrations.

Data Tables

Table 1: Analytical Methodologies for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Matrix | Analytical Technique | Sample Preparation | Limit of Quantification (MQL) | Key Findings | Reference |

|---|---|---|---|---|---|

| Wastewater | LC-MS/MS | Solid-Phase Extraction (SPE) | Not specified for DC-CLA | Confirmed the presence of DC-CLA as a transformation product/byproduct in municipal wastewater. | irb.hrirb.hr |

| Wastewater, Surface Water | LC-MS/MS | SPE with Oasis HLB cartridges | Not specified for DC-CLA | Developed a method for simultaneous determination of parent macrolides and transformation products. | irb.hr |

| Soil | LC-MS/MS | Soil microcosm incubation | Not specified | Identified "decladinose-CLA" as an abiotic degradation product in soil. | nih.gov |

| Wastewater | HPLC-MS/MS (PrecIS) | SPE with HLB polymeric sorbent | 13–21 ng L⁻¹ (for macrolides) | Method developed for non-targeted screening of macrolides and their metabolites. Identified a compound as 3-O-decladinosyl-14-hydroxyclarithromycin. | mdpi.com |

Table 2: Reported Occurrences of this compound in Environmental Samples This table is interactive. Users can sort and filter the data.

| Environmental Matrix | Study Type / Location | Concentration Range | Analytical Method | Finding | Reference |

|---|---|---|---|---|---|

| Raw Wastewater | 1-year monitoring / Zagreb, Croatia | Consistently detected, but lower than parent Clarithromycin | LC-MS/MS | DC-CLA was detected in all raw wastewater samples analyzed over a one-year period. | irb.hr |

| Treated Wastewater Effluent | 1-year monitoring / Zagreb, Croatia | Consistently detected, but lower than parent Clarithromycin | LC-MS/MS | DC-CLA persists through conventional wastewater treatment processes. | irb.hr |

Molecular Mechanisms of Action of De Cladinosyl Clarithromycin Derivatives

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

De(cladinosyl) Clarithromycin (B1669154) derivatives act as protein synthesis inhibitors by binding to the large (50S) subunit of the bacterial ribosome. nih.govsmolecule.com This binding event occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. mdpi.comfrontiersin.org By lodging themselves in this critical passageway, the antibiotic molecules create a steric blockade, physically obstructing the elongation of the polypeptide chain and leading to a halt in protein production. plos.orgmdpi.com This inhibition is the primary mechanism of their antibacterial action. wikipedia.org

The binding site for macrolides is composed predominantly of 23S ribosomal RNA (rRNA), a key structural and catalytic component of the 50S subunit. mdpi.comnih.gov The interaction is highly specific, involving hydrogen bonds and van der Waals forces between the drug molecule and specific nucleotides within the 23S rRNA. mdpi.comresearchgate.net

Key nucleotides involved in this interaction include:

Domain V: Nucleotides in the central loop of domain V of the 23S rRNA are crucial for binding. Specifically, adenine (B156593) 2058 (A2058) and A2059 are primary interaction points for the desosamine (B1220255) sugar moiety common to many macrolides. frontiersin.orgmdpi.com Methylation of A2058 is a common mechanism of bacterial resistance as it significantly reduces the binding affinity of macrolides. nih.gov

Domain II: While the cladinose (B132029) sugar (absent in these derivatives) typically interacts with A752 in domain II, its removal in ketolides and other 3-descladinosyl compounds alters this interaction. nih.govresearchgate.net However, advanced derivatives, such as ketolides with an extended alkyl-aryl side chain, establish new, crucial contacts. These extensions can interact with a base pair formed by A752 and U2609, which are located in the NPET. nih.govpnas.org This alternative binding mode can help overcome certain types of resistance. nih.govmdpi.com

The precise orientation of De(cladinosyl) Clarithromycin derivatives allows for these multiple points of contact, stabilizing the drug-ribosome complex. mdpi.com

The binding of this compound derivatives in the NPET, near the peptidyl transferase center (PTC), interferes with two critical steps of protein synthesis elongation:

Peptidyl Transferase Activity: While not always direct inhibitors of the peptide bond formation itself, macrolides can allosterically affect the function of the PTC. nih.govdrugbank.com By binding nearby, they can disrupt the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby hindering the catalytic activity of the ribosome. researchgate.netnih.gov

Translocation: The most significant effect is the blockage of the growing polypeptide chain. nih.gov As the ribosome moves along the mRNA, the nascent peptide is extruded through the exit tunnel. The presence of the bound antibiotic physically obstructs this tunnel, causing the premature dissociation of the peptidyl-tRNA from the ribosome. wikipedia.orgebsco.com This effectively terminates protein synthesis. patsnap.com

This dual interference with peptide elongation and translocation leads to the cessation of bacterial protein production, resulting in either the inhibition of growth (bacteriostatic effect) or cell death (bactericidal effect). nih.govdrugbank.com

Influence of De(cladinosyl) Modification on Ribosome Binding Affinity and Specificity

The removal of the L-cladinose sugar from the 3-position of the macrolactone ring has a profound impact on the antibiotic's interaction with the ribosome. The cladinose moiety itself contributes to binding, primarily through an interaction with nucleotide A752 of the 23S rRNA. researchgate.net Its removal, for instance, to create a 3-keto group (as in ketolides), can result in an approximately 100-fold decrease in drug binding affinity if no other compensatory modifications are made. researchgate.net

| Compound | Key Structural Feature | Relative Binding Affinity (Kd) | Primary rRNA Interaction Sites |

|---|---|---|---|

| Erythromycin (B1671065) | C3-Cladinose | ~2 x 10-9 M nih.gov | A2058, A2059 (Domain V), A752 (Domain II via cladinose) frontiersin.orgresearchgate.net |

| Clarithromycin | C3-Cladinose, C6-OCH3 | ~2.3 x 10-10 M nih.gov | A2058, A2059 (Domain V), A752 (Domain II via cladinose) frontiersin.orgresearchgate.net |

| Ketolides (e.g., Telithromycin) | C3-Keto (Descladinosyl), C11/C12-Alkyl-aryl extension | Higher than Erythromycin nih.gov | A2058, A2059 (Domain V), A752/U2609 (Domain II via extension) nih.govplos.org |

Molecular Basis of Bacteriostatic versus Bactericidal Effects

Macrolide antibiotics can be either bacteriostatic, merely inhibiting bacterial growth, or bactericidal, actively killing the bacteria. nih.govebsco.com The molecular determinant that distinguishes these two outcomes is increasingly understood to be the kinetics of the drug's dissociation from the ribosome. pnas.orgpnas.org

Bacteriostatic Effect: Antibiotics that bind to the ribosome and dissociate relatively quickly tend to be bacteriostatic. pnas.org Their inhibitory effect is reversible; once the drug is removed, the bacteria may resume protein synthesis and growth. pnas.org Erythromycin is a classic example of a largely bacteriostatic macrolide. pnas.org

Bactericidal Effect: In contrast, antibiotics that dissociate from the ribosome very slowly are more likely to be bactericidal. pnas.orgpnas.org The prolonged, essentially irreversible inhibition of protein synthesis depletes the cell of essential proteins, leading to a cascade of events that result in cell death. pnas.org

The structural modifications in this compound derivatives, particularly the ketolides, play a direct role here. The extended alkyl-aryl side chains found in many ketolides not only provide additional binding contacts but also significantly slow the drug's rate of departure from the ribosomal tunnel. pnas.orgpnas.org This slow dissociation kinetics is a key factor contributing to the enhanced bactericidal activity observed in some later-generation macrolides. pnas.org Disruption of the A752-U2609 base pair, an interaction point for these extended side chains, has been shown to accelerate the dissociation of these macrolides and reduce their cidality. pnas.org

Insights from Structure-Activity Relationship (SAR) Studies of 3-Descladinosyl Macrolides

Extensive structure-activity relationship (SAR) studies have been conducted on 3-descladinosyl macrolides to optimize their antibacterial properties. The removal of the cladinose sugar at the C-3 position has opened up a versatile platform for chemical modification, leading to several important subclasses. nih.govresearchgate.net

Ketolides: Replacing the 3-cladinose with a 3-keto group defines the ketolide class. nih.gov SAR studies confirmed that the 3-keto group itself is not sufficient for high potency. The key to their enhanced activity, especially against resistant strains, is the attachment of a side chain, typically a carbamate (B1207046) with an alkyl-aryl extension, at the C11-C12 position. researchgate.netnih.gov This extension establishes the crucial secondary interactions with the ribosome. nih.gov

Acylides, Carbamolides, and Alkylides: Other modifications at the 3-O-position have been explored, leading to derivatives like 3-O-acylides, 3-O-carbamolides, and 3-O-alkylides. nih.govresearchgate.net The nature of the substituent at this position significantly influences activity. For example, studies on 3-O-carbamoyl glycosyl derivatives of azithromycin (B1666446) (another macrolide) showed that the length and type of the glycosyl moiety were critical; monosaccharide side chains were more effective than disaccharide chains, which were likely too bulky to bind effectively to the ribosome. mdpi.com

Macrolones: A further evolution involves creating hybrids of 3-descladinosyl macrolides and quinolone motifs, known as macrolones. nih.govresearchgate.net These compounds have shown superior activity against a range of resistant pathogens, although their mechanism remains solely the inhibition of protein synthesis, not a dual-action one. nih.gov

These SAR studies demonstrate that while the core macrolide scaffold provides the foundation for ribosomal binding, strategic modifications at the 3-position and other sites, like the C11-C12 carbamate, are essential for enhancing potency, broadening the spectrum of activity, and overcoming resistance mechanisms. researchgate.netmdpi.com

Molecular and Biochemical Mechanisms of Resistance to De Cladinosyl Clarithromycin Derivatives

Ribosomal Methylation Mechanisms (e.g., erm genes)

The most prevalent mechanism of resistance to macrolide antibiotics, including their de(cladinosyl) derivatives, is the post-transcriptional modification of the ribosomal RNA (rRNA), the target site of these drugs. researchgate.netnih.gov This modification is primarily carried out by a family of enzymes known as erythromycin (B1671065) ribosome methyltransferases, which are encoded by erm genes. nih.govmdpi.com

These enzymes catalyze the methylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA of the 50S ribosomal subunit. nih.govmdpi.com The addition of one or two methyl groups to the N6 position of A2058 creates steric hindrance, which significantly reduces the binding affinity of macrolides to the ribosome. mdpi.com This alteration confers a high level of resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. mdpi.com

While the removal of the cladinose (B132029) sugar to create ketolides was a key strategy to overcome resistance in strains with inducible erm expression, bacteria that constitutively express Erm methyltransferases can still exhibit high levels of resistance to all known macrolide antibiotics, including ketolides. researchgate.net The degree of methylation can influence the level of resistance; dimethylation of A2058 generally confers higher resistance to ketolides than monomethylation. nih.govnih.gov For instance, in the ketolide-producing bacterium Streptomyces venezuelae, two genes, pikR1 and pikR2, encode for a mono- and dimethyltransferase, respectively, providing a coordinated resistance mechanism against its own toxic metabolites. nih.gov

The expression of many erm genes is inducible, meaning they are only expressed in the presence of an inducing macrolide. nih.govnih.gov Ketolides, lacking the cladinose sugar, are generally poor inducers of these genes, which contributes to their effectiveness against many macrolide-resistant strains. nih.gov However, in cases of constitutive erm expression, this advantage is lost. researchgate.net

Table 1: Impact of Ribosomal Methylation on Ketolide Activity

| Bacterial Strain | Resistance Mechanism | Compound | MIC (μg/mL) - Susceptible | MIC (μg/mL) - Resistant | Reference |

|---|---|---|---|---|---|

| S. pneumoniae | erm(B) - inducible | Telithromycin (Ketolide) | ≤0.015 | 0.25 | researchgate.net |

| S. pneumoniae | erm(B) - constitutive | Telithromycin (Ketolide) | ≤0.015 | >64 | researchgate.net |

| S. aureus | Inducible MLS(B) resistance | Clarithromycin (B1669154) | 0.016-0.5 | 1->254 | nih.gov |

| S. aureus | Inducible MLS(B) resistance | Compound 26 (Alkylide) | 0.016-0.5 | 0.125-0.5 | nih.gov |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govmdpi.com This mechanism prevents the intracellular accumulation of the drug to a concentration required to inhibit its target. Overexpression of efflux pumps is a significant contributor to intrinsic and acquired resistance to macrolides and their de(cladinosyl) derivatives. nih.govnih.gov

In several pathogenic bacteria, including Mycobacterium abscessus and Helicobacter pylori, efflux pumps have been identified as a key factor in clarithromycin resistance, often complementing other resistance mechanisms like target site mutations. nih.govmdpi.comnih.gov The addition of efflux pump inhibitors (EPIs), such as verapamil (B1683045) or phenylalanine-arginine β-naphthylamide (PAβN), has been shown to significantly decrease the minimum inhibitory concentration (MIC) of clarithromycin in resistant strains, confirming the role of these pumps. nih.govnih.gov

For example, in M. abscessus, the overexpression of efflux pump genes such as MAB_1409c and MAB_2355c has been correlated with increased clarithromycin resistance, even in the absence of mutations in the drug's target site. nih.gov Similarly, in H. pylori, the activity of efflux pumps is associated with resistance to clarithromycin, and their inhibition can restore susceptibility. nih.gov

De(cladinosyl) clarithromycin derivatives, such as certain alkylides, have been specifically designed to be less susceptible to efflux. nih.gov Some of these novel compounds have demonstrated potent activity against strains with efflux-mediated resistance to second-generation macrolides like clarithromycin and azithromycin (B1666446). nih.gov

Table 2: Effect of Efflux Pump Inhibitors on Clarithromycin MIC in Resistant Isolates

| Organism | Efflux Pump Inhibitor (EPI) | Clarithromycin MIC without EPI (μg/mL) | Clarithromycin MIC with EPI (μg/mL) | Fold Decrease in MIC | Reference |

|---|---|---|---|---|---|

| M. abscessus | Verapamil | Variable | Variable | 4 to ≥64 | mdpi.com |

| H. pylori | PAβN | ≥1 | Decreased | Concentration-dependent | nih.gov |

Impact of Chemical Modifications on Overcoming Resistance Mechanisms

The development of this compound derivatives is a prime example of using chemical modification to overcome existing resistance mechanisms. mdpi.comresearchgate.net The removal of the L-cladinose sugar at the C3 position of the macrolactone ring and its replacement with a keto group was a pivotal step in creating the ketolides. mdpi.com

This modification provides several advantages:

Reduced Induction of erm Genes: As mentioned, the absence of the cladinose sugar makes ketolides poor inducers of many inducible erm genes, allowing them to remain active against strains that are resistant to older macrolides. nih.gov

Enhanced Ribosomal Binding: Ketolides have been shown to have a higher affinity for the ribosome compared to their cladinose-containing counterparts. mdpi.com Some derivatives possess extensions, such as an arylalkyl group, that can form additional interactions with the ribosome, specifically with nucleotides like A752 and U2609 in the nascent peptide exit tunnel. researchgate.netasm.org This enhanced binding can help to overcome the reduced affinity caused by ribosomal methylation. researchgate.net A mutation at position U2609 has been shown to confer resistance specifically to ketolides, highlighting the importance of this interaction for their activity. asm.org

Circumventing Efflux: Further modifications to the this compound scaffold have led to the development of novel derivatives, such as alkylides, that are less recognized by efflux pumps. nih.gov By altering the side chains and other functional groups, medicinal chemists have been able to create compounds that are retained within the bacterial cell at effective concentrations. nih.gov For example, certain 3-O-arylalkyl clarithromycin derivatives have shown dramatically enhanced potency against both efflux-resistant and inducibly MLS(B)-resistant strains. nih.gov

Table 3: Activity of Modified this compound Derivatives Against Resistant Strains

| Compound Type | Modification | Target Resistant Strain | Improvement in Activity | Reference |

|---|---|---|---|---|

| Ketolide (Telithromycin) | 3-keto group, C11-12 carbamate (B1207046) with arylalkyl extension | Inducibly erm-resistant S. pneumoniae | Retains activity (MIC 0.25 µg/mL) | researchgate.net |

| Alkylide (Compound 26) | 3-O-(3-aryl-2-propargyl) group | Efflux-resistant and inducibly MLS(B)-resistant S. aureus | Significantly improved MIC (0.125-0.5 µg/mL) vs. clarithromycin (>1 µg/mL) | nih.gov |

| 4"-O-benzimidazolyl derivative (Compound 17) | 4"-bishydrazide side chain with terminal 2-(2-methoxyphenyl)benzimidazolyl group | Erythromycin-resistant S. pneumoniae (erm and mef genes) | Greatly improved activity | researchgate.net |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Macrolide Analogs with Enhanced Molecular Properties

The chemical structure of de(cladinosyl) clarithromycin (B1669154) offers a unique starting point for the synthesis of new macrolide analogs. Researchers are actively exploring modifications to its structure to enhance antibacterial efficacy, expand the spectrum of activity, and overcome existing resistance mechanisms. One approach involves the synthesis of 3-O-substituted descladinosyl derivatives. rsc.org Modeling studies have suggested that while clarithromycin and its descladinosyl derivatives are conformationally rigid, which is generally associated with activity against Gram-positive bacteria, modifications could alter this and potentially broaden their activity spectrum. rsc.org

Another strategy focuses on creating hybrid molecules. By linking de(cladinosyl) clarithromycin with other pharmacophores, such as benzoxaboroles, researchers aim to develop conjugates with dual modes of action. researchgate.net These hybrid structures could potentially exhibit increased efficacy against pathogenic microbes. researchgate.net The synthesis of such derivatives often involves multi-step processes, including the protection of hydroxyl groups, acylation, and subsequent deprotection to yield the final 3-O-acyl derivatives. irb.hr

| Synthetic Strategy | Rationale | Potential Outcome |

| 3-O-Substitution | Altering conformational rigidity | Broader antibacterial spectrum |

| Hybridization with Pharmacophores | Combining different mechanisms of action | Increased efficacy and novel activity |

| Acylation of Hydroxyl Groups | Modifying lipophilicity and target interaction | Enhanced molecular properties |

Exploration of Novel Biochemical Targets Beyond Ribosomal Inhibition

While macrolides like clarithromycin are well-known for their inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, research is beginning to uncover alternative biochemical targets. rwandafda.gov.rwdrugbank.com this compound, as a derivative, is a key subject in this exploratory research. The primary mechanism of action for clarithromycin involves binding to the 23S rRNA component of the 50S subunit, which blocks the exit tunnel for newly synthesized peptides. mdpi.com

However, studies have indicated that macrolides may also interfere with the assembly of the 50S ribosomal subunit itself. nih.gov Furthermore, the interaction of macrolides with other cellular components is an area of growing interest. For instance, some studies are investigating the potential for macrolide derivatives to interact with different regions of the ribosome or even non-ribosomal targets. biorxiv.org The exploration of such alternative targets is crucial for developing antibiotics that can circumvent existing resistance mechanisms, which often involve modifications to the primary ribosomal binding site. nih.gov

Chemoenzymatic Synthesis and Synthetic Biology Approaches for Macrolide Diversification

The structural complexity of macrolides presents significant challenges for traditional chemical synthesis. Chemoenzymatic and synthetic biology approaches offer powerful alternatives for the diversification of compounds like this compound. nih.gov These methods combine the precision of enzymatic reactions with the flexibility of chemical synthesis to create novel analogs that would be difficult to produce through purely chemical means. uq.edu.au

One such approach involves using microbial transformation to modify the clarithromycin structure. For example, the fungus Aspergillus niger has been used to produce 3-deoxyclarithromycin from clarithromycin, demonstrating a one-step, environmentally friendly method for structural modification. yu.edu.jo Synthetic biology further expands these possibilities by enabling the engineering of biosynthetic pathways to produce novel macrolide scaffolds. nih.gov This can involve the heterologous expression of polyketide synthase (PKS) genes, the enzymes responsible for macrolide biosynthesis, in host organisms that are more amenable to genetic manipulation. nih.gov These strategies open the door to a vast and unexplored chemical space for macrolide derivatives.

Application of Artificial Intelligence and Machine Learning in Macrolide Drug Discovery (Early Stage, Non-Clinical)

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the early, non-clinical stages of drug discovery. mednexus.orgresearchgate.net For macrolide research centered on this compound, these computational approaches offer several advantages. In silico models can be used to screen vast virtual libraries of potential derivatives to predict their binding affinity to target sites, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential for antibacterial activity. nih.govnih.gov

Machine learning algorithms can be trained on existing data from known macrolide antibiotics and their derivatives to identify key structural features that correlate with desired biological activities. frontiersin.org This can guide the rational design of new analogs with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing. arxiv.orgnih.gov For example, computational docking studies can simulate the interaction between a this compound analog and the bacterial ribosome, providing insights into the molecular basis of its activity and helping to prioritize candidates for synthesis. nih.gov The integration of AI and ML into the drug discovery pipeline holds immense promise for accelerating the development of the next generation of macrolide antibiotics. researchgate.net

Q & A

Q. How can researchers reconcile conflicting evidence on clarithromycin's immunomodulatory role in chronic infections?

- Resolution : Context-dependent effects (e.g., infection stage, host immune status) require stratified analyses. In acute infections, clarithromycin suppresses pro-inflammatory cytokines (IL-8, IL-1β) via NF-κB inhibition. In chronic settings, it may polarize macrophages toward anti-inflammatory phenotypes (M2). Use transcriptomic profiling (RNA-seq) to map temporal gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.